molecular formula C8H8O3 B030214 4-Hydroxy-3-(methoxy-13C)benzaldehyde CAS No. 86884-84-6

4-Hydroxy-3-(methoxy-13C)benzaldehyde

Cat. No. B030214
CAS RN: 86884-84-6
M. Wt: 153.14 g/mol
InChI Key: MWOOGOJBHIARFG-OUBTZVSYSA-N
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Patent
US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
thence to 50% at 40 min
Duration
40 min
WAIT
Type
WAIT
Details
70% at 45 min
Duration
45 min
WAIT
Type
WAIT
Details
finally decreasing to 0% at 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
CUSTOM
Type
CUSTOM
Details
CoASH, 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
vanillic acid, 7 min
Duration
7 min
CUSTOM
Type
CUSTOM
Details
trans-ferulic acid, 19 min
Duration
19 min
CUSTOM
Type
CUSTOM
Details
acetyl SCoA, 22 min
Duration
22 min
CUSTOM
Type
CUSTOM
Details
HMPHP SCoA, 29 min
Duration
29 min
CUSTOM
Type
CUSTOM
Details
vanilloyl SCoA, 31 min
Duration
31 min
CUSTOM
Type
CUSTOM
Details
vanillin, 31.5 min
Duration
31.5 min
CUSTOM
Type
CUSTOM
Details
trans-feruloyl SCoA, 34 min.
Duration
34 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
thence to 50% at 40 min
Duration
40 min
WAIT
Type
WAIT
Details
70% at 45 min
Duration
45 min
WAIT
Type
WAIT
Details
finally decreasing to 0% at 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
CUSTOM
Type
CUSTOM
Details
CoASH, 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
vanillic acid, 7 min
Duration
7 min
CUSTOM
Type
CUSTOM
Details
trans-ferulic acid, 19 min
Duration
19 min
CUSTOM
Type
CUSTOM
Details
acetyl SCoA, 22 min
Duration
22 min
CUSTOM
Type
CUSTOM
Details
HMPHP SCoA, 29 min
Duration
29 min
CUSTOM
Type
CUSTOM
Details
vanilloyl SCoA, 31 min
Duration
31 min
CUSTOM
Type
CUSTOM
Details
vanillin, 31.5 min
Duration
31.5 min
CUSTOM
Type
CUSTOM
Details
trans-feruloyl SCoA, 34 min.
Duration
34 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06323011B1

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.CC([O-])=[O:17].[Na+]>CO>[O:17]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
thence to 50% at 40 min
Duration
40 min
WAIT
Type
WAIT
Details
70% at 45 min
Duration
45 min
WAIT
Type
WAIT
Details
finally decreasing to 0% at 50 min
Duration
50 min
CUSTOM
Type
CUSTOM
Details
Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which
CUSTOM
Type
CUSTOM
Details
CoASH, 3 min
Duration
3 min
CUSTOM
Type
CUSTOM
Details
vanillic acid, 7 min
Duration
7 min
CUSTOM
Type
CUSTOM
Details
trans-ferulic acid, 19 min
Duration
19 min
CUSTOM
Type
CUSTOM
Details
acetyl SCoA, 22 min
Duration
22 min
CUSTOM
Type
CUSTOM
Details
HMPHP SCoA, 29 min
Duration
29 min
CUSTOM
Type
CUSTOM
Details
vanilloyl SCoA, 31 min
Duration
31 min
CUSTOM
Type
CUSTOM
Details
vanillin, 31.5 min
Duration
31.5 min
CUSTOM
Type
CUSTOM
Details
trans-feruloyl SCoA, 34 min.
Duration
34 min

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
O=CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.